2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . The reaction conditions often require the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding phenoxy acids, while reduction may yield amine derivatives.
Scientific Research Applications
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy structure and have been investigated for their pharmacological activities.
Indole derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities.
Uniqueness
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and isoindole structure allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C28H20N2O6 |
---|---|
Molecular Weight |
480.5g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-9-10-23(13-18(17)2)35-21-7-3-5-19(14-21)29-27(31)25-12-11-24(16-26(25)28(29)32)36-22-8-4-6-20(15-22)30(33)34/h3-16H,1-2H3 |
InChI Key |
WBPPWKISRYIBSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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